molecular formula C11H12O3 B1465305 Ethyl 2,3-dihydrobenzofuran-5-carboxylate CAS No. 83751-12-6

Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B1465305
CAS No.: 83751-12-6
M. Wt: 192.21 g/mol
InChI Key: RDFGKEYAPCVISE-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a chemical compound with the molecular formula C11H12O3 . It is used in various pharmaceutical testing .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of research. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a saturated five-membered oxygen heterocycle fused with a benzene ring . The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring. Oxygen atoms are adjacent to aromatic systems .


Physical and Chemical Properties Analysis

This compound is a colorless to white to yellow liquid or semi-solid or solid substance. It has a molecular weight of 192.21 g/mol . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 2,3-dihydrobenzofuran-5-carboxylate serves as a versatile intermediate in the synthesis of various complex molecules. It is particularly notable for its role in the enantioselective synthesis of R -(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor to (+)-efaroxan, an α2 adrenoreceptor antagonist used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as migraine and type II diabetes (Silveira & Coelho, 2005).

Antimicrobial Properties

This compound has also been used in the synthesis of new thiazolo[4,5-d] pyrimidines. One of these compounds demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts in in vitro antimicrobial activity studies, suggesting its potential application in developing new antimicrobial agents (Balkan et al., 2001).

Catalysis and Synthesis Enhancement

This compound is involved in acylation reactions with high regioselectivity under the catalysis of zeolites, proving its utility in fine chemical synthesis. The reaction is notable for its applicability in synthesizing ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Smith et al., 2003).

Corrosion Inhibition

Recent studies have identified certain derivatives of this compound as potent corrosion inhibitors for mild steel in industrial applications, contributing to longer lifespan and durability of metal components (Dohare et al., 2017).

Optical Applications

In the field of optoelectronics, certain derivatives of this compound have been synthesized and characterized for photodiode applications. Their remarkable optical behavior and unique response representations suggest potential in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Safety and Hazards

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is classified under the GHS07 category. The signal word for this compound is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFGKEYAPCVISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733996
Record name Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83751-12-6
Record name Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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